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An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction
The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials

science. As a "privileged scaffold," this heterocyclic system is present in a multitude of FDA-

approved drugs and biologically active compounds, demonstrating a wide array of activities

including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique

electronic and structural features of the benzothiazole ring allow it to interact with a diverse

range of biological targets. This guide provides a comprehensive technical overview of a

specific derivative, 2-Chloro-4,5-dimethylbenzo[d]thiazole, designed for researchers,

chemists, and drug development professionals. We will delve into its molecular identity,

physicochemical and spectroscopic properties, synthesis and reactivity, and its potential as a

versatile building block in modern chemical research.
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Molecular Identification and Physicochemical
Properties
Precise identification is critical for any chemical entity in a research and development setting. 2-
Chloro-4,5-dimethylbenzo[d]thiazole is a substituted benzothiazole where the benzene ring

is dimethylated at positions 4 and 5, and a chlorine atom is attached to the C2 position of the

thiazole ring. This substitution pattern significantly influences its reactivity and potential

biological interactions.

The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear

representation of this three-dimensional structure, serving as a universal identifier for chemical

databases and software.

Canonical SMILES:CC1=C(C2=C(C=C1)SC(=N2)Cl)C[4]

A summary of its key identifiers and computed physicochemical properties is provided below.

These parameters are essential for predicting the compound's behavior in various chemical

and biological systems, including solubility, membrane permeability, and potential for further

chemical modification.

Table 1: Chemical Identifiers for 2-Chloro-4,5-dimethylbenzo[d]thiazole

Identifier Value Source

IUPAC Name
2-chloro-4,5-dimethyl-1,3-
benzothiazole

[4]

CAS Number 252681-54-2 [4]

Molecular Formula C₉H₈ClNS [4]

Molecular Weight 197.69 g/mol [4]

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-

7-8(6(5)2)11-9(10)12-7/h3-

4H,1-2H3

[4]

| InChI Key | VYRHPKBFYYWGCH-UHFFFAOYSA-N |[4] |
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Table 2: Predicted Physicochemical Properties

Property Value
Significance in Drug
Development

XLogP3-AA 2.7
Predicts lipophilicity and
membrane permeability.

Topological Polar Surface Area 41.1 Å²
Influences drug transport and

absorption.

Hydrogen Bond Acceptor

Count
2

Affects solubility and binding to

biological targets.

| Complexity | 88.5 | A measure of the intricacy of the molecular structure. |

(Note: Properties in Table 2 are based on computational models for related structures and

provide estimated values.)[5]

Spectroscopic and Analytical Characterization
Confirming the structure and purity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is paramount. A

multi-technique analytical approach is standard practice.

Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming molecular weight and elucidating structural

features through fragmentation analysis.

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 2-Chloro-4,5-
dimethylbenzo[d]thiazole is observed at an m/z of 197.69.[4] A key diagnostic feature is

the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes

(³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M]⁺ and [M+2]⁺ peak pair will be

observed, which is a powerful confirmation of the presence of a single chlorine atom.[4]

Fragmentation Pattern: The fragmentation of this molecule is characteristic of benzothiazole

derivatives.[4] The most common fragmentation pathway involves the loss of the chlorine
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atom, resulting in a stable 4,5-dimethylbenzothiazole cation radical fragment at m/z 162.

Subsequent losses of the methyl groups can also be observed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR signals can

be predicted based on the molecular structure.

¹H NMR: One would expect to see two singlets in the aliphatic region (approx. δ 2.3-2.5

ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. In

the aromatic region, two doublets (approx. δ 7.0-7.8 ppm) would correspond to the two

protons on the benzene ring, showing ortho-coupling.

¹³C NMR: The spectrum would show nine distinct carbon signals. Two signals in the aliphatic

region for the methyl carbons, and seven signals in the aromatic/heterocyclic region,

including the characteristic C=N carbon of the thiazole ring (typically δ > 150 ppm).

UV-Visible and Fluorescence Spectroscopy
The electronic properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole are influenced by

intramolecular charge transfer (ICT) processes.[4] The electron-donating methyl groups and

the benzene ring act as donors, while the chloro-substituted thiazole moiety acts as an electron

acceptor.[4] While specific data is limited, related benzothiazole derivatives often exhibit UV

absorption maxima in the 300-350 nm range. Fluorescence is expected to be weak due to the

"heavy atom effect" of chlorine, which promotes non-radiative decay pathways.[4]

Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A specific, published synthesis for 2-Chloro-4,5-dimethylbenzo[d]thiazole is not readily

available. However, a logical and robust synthetic route can be proposed based on established

benzothiazole chemistry.[6] The most common approach involves the cyclization of a

substituted 2-aminothiophenol.
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Retrosynthetic Analysis

2-Chloro-4,5-dimethyl-
benzo[d]thiazole

2-Mercapto-4,5-dimethyl-
benzo[d]thiazole

Chlorination

3,4-Dimethylaniline

Cyclization with CS2

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target compound.

A plausible forward synthesis would involve the reaction of 3,4-dimethylaniline with potassium

ethyl xanthate followed by cyclization to form the 2-mercaptobenzothiazole intermediate.

Subsequent chlorination using an agent like sulfuryl chloride (SO₂Cl₂) or phosphorus

oxychloride (POCl₃) would yield the final product.

Chemical Reactivity
The reactivity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is dominated by the chloro-

substituent at the C2 position, which is an excellent leaving group for nucleophilic aromatic

substitution (SₙAr) reactions. This feature makes the compound a highly valuable synthetic

intermediate.
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Key Reactions Derivative Products

2-Chloro-4,5-dimethyl-
benzo[d]thiazole

Nucleophilic Substitution
(e.g., R-NH2)

Nucleophilic Substitution
(e.g., R-SH)

Oxidation
(e.g., m-CPBA)

2-Amino Derivatives

2-Thioether Derivatives

Sulfoxides / Sulfones

Click to download full resolution via product page

Caption: Key reactive pathways of the title compound.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of

nucleophiles, including amines, thiols, and alkoxides.[4] This allows for the straightforward

synthesis of diverse libraries of 2-substituted benzothiazole derivatives, a common strategy

in drug discovery to explore structure-activity relationships (SAR).

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding

sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[4]

Metal-Catalyzed Cross-Coupling: The C-Cl bond can potentially participate in cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility for creating

carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Research and
Development
The true value of 2-Chloro-4,5-dimethylbenzo[d]thiazole lies in its potential as a versatile

building block.

Drug Discovery Scaffold: Thiazole-containing compounds are known to inhibit a wide range

of biological targets, including protein kinases, histone deacetylases, and various enzymes.
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[2][6] This compound provides a ready-made scaffold that can be elaborated through its

reactive chloro-group to generate novel drug candidates.[1][7] The dimethyl substitution

pattern provides a specific steric and electronic profile that can be exploited to achieve target

selectivity and optimize pharmacokinetic properties.

Agrochemicals: Chlorinated thiazoles are important intermediates in the synthesis of

fungicides and herbicides, where the specific substitution pattern enhances biological

efficacy.[8]

Materials Science: Benzothiazole derivatives are explored for their applications in organic

electronics and as fluorescent probes. While the fluorescence of this specific compound is

likely quenched, its derivatives could be designed to have tailored photophysical properties.

[4]

Exemplary Experimental Protocols
The following protocols are provided as self-validating, illustrative examples for working with

this compound.

Protocol 1: General Procedure for Nucleophilic
Substitution with an Amine
This protocol describes a standard method for displacing the 2-chloro group with a primary

amine.

Objective: To synthesize a 2-amino-4,5-dimethylbenzo[d]thiazole derivative.

Materials:

2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq)

Primary amine (e.g., benzylamine) (1.2 eq)

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
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Procedure:

Setup: To a dry reaction vessel under an inert atmosphere, add 2-Chloro-4,5-
dimethylbenzo[d]thiazole and anhydrous DMF. Stir until fully dissolved.

Addition of Reagents: Add the primary amine followed by the dropwise addition of DIPEA at

room temperature.

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with

an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure 2-amino derivative.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Workflow for Quality Control
This workflow ensures the identity and purity of the starting material or synthesized products.
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Sample of
2-Chloro-4,5-dimethyl-

benzo[d]thiazole

1. TLC Analysis
(Initial Purity Check)

2. HPLC Analysis
(Quantitative Purity >95%)

3. LC-MS Analysis
(Confirm Molecular Weight)

Repurify or Reject

Fails QC

4. NMR Spectroscopy
(Confirm Structure) Fails QC

Qualified for Use

All Checks Pass Fails QC

Click to download full resolution via product page

Caption: Quality control workflow for compound validation.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific

safety data sheet (SDS) for this exact compound is not widely available, data from structurally

related chloro-thiazoles should be used as guidance.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.[9][10]

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]

Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from

sources of ignition.[11][12]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and acids.[11][13]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Chloro-4,5-dimethylbenzo[d]thiazole is more than just a chemical compound; it is a

versatile tool for innovation. Its SMILES notation, CC1=C(C2=C(C=C1)SC(=N2)Cl)C,

represents a molecule with a well-defined structure and predictable reactivity. The strategic

placement of the chloro-substituent makes it an ideal precursor for constructing diverse

molecular architectures. For researchers in drug discovery, agrochemicals, and materials

science, this compound offers a reliable and adaptable scaffold to build upon, enabling the

exploration of new chemical space and the development of novel, high-value molecules.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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